molecular formula C14H13N3O2S B7561883 2-[(2Z)-2-(cyanomethylidene)-4-oxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

2-[(2Z)-2-(cyanomethylidene)-4-oxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B7561883
M. Wt: 287.34 g/mol
InChI Key: BKEQGIQNJHSVAG-NSIKDUERSA-N
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Description

2-[(2Z)-2-(cyanomethylidene)-4-oxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is an intriguing chemical compound with a complex structure, reflecting its diverse range of potential applications. This compound features a thiazolidine ring, a nitrile group, and a substituted acetamide moiety, making it a topic of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-2-(cyanomethylidene)-4-oxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide typically involves the condensation of appropriate precursor molecules. One common method includes the reaction of 2-aminothiazolidin-4-one with cyanomethylidene compounds under acidic or basic conditions. Temperature, solvent choice, and reaction time are critical parameters influencing yield and purity.

Industrial Production Methods

For industrial-scale production, continuous flow techniques or batch reactors might be employed. These methods ensure consistent product quality and efficient use of resources. Industrial synthesis also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-2-(cyanomethylidene)-4-oxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones, often using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reduction processes may target the nitrile or ketone groups, employing reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic or electrophilic substitution reactions can modify the thiazolidine ring or the acetamide moiety. Typical reagents include alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing Agents: Hydrogen peroxide, mCPBA.

  • Reducing Agents: LiAlH4, NaBH4.

  • Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products depend on the specific reactions and conditions but often include sulfoxides, sulfones, reduced nitriles or ketones, and various substituted thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, 2-[(2Z)-2-(cyanomethylidene)-4-oxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is studied for its potential as a building block in synthetic organic chemistry, particularly in the synthesis of more complex heterocyclic compounds.

Biology and Medicine

In biology and medicine, this compound's structural features make it a candidate for the development of new drugs, especially those targeting enzyme inhibition or receptor modulation. Its potential bioactivity is being explored in various therapeutic areas, including cancer and infectious diseases.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its reactivity and stability.

Mechanism of Action

The exact mechanism of action for this compound in biological systems can involve multiple pathways. Generally, it interacts with specific molecular targets, such as enzymes or receptors, altering their activity. This can modulate biochemical pathways related to its therapeutic effects. For instance, it might inhibit a key enzyme in a disease pathway or bind to a receptor to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • Thiazolidine-2,4-dione Derivatives: Known for their use in antidiabetic drugs.

  • Nitrile-containing Compounds: Often employed in pharmaceuticals for their bioactive properties.

  • Substituted Acetamides: Common in various drug molecules for their versatile biological activities.

Uniqueness

2-[(2Z)-2-(cyanomethylidene)-4-oxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide stands out due to its unique combination of functional groups. This specific structure offers a diverse range of chemical reactivity and potential bioactivity, which is not typically found in similar individual compounds.

There you have it! A deep dive into a complex and fascinating compound. If there’s anything specific you’re curious about, feel free to ask.

Properties

IUPAC Name

2-[(2Z)-2-(cyanomethylidene)-4-oxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-10-2-4-11(5-3-10)16-12(18)8-17-13(19)9-20-14(17)6-7-15/h2-6H,8-9H2,1H3,(H,16,18)/b14-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEQGIQNJHSVAG-NSIKDUERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)CSC2=CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN\2C(=O)CS/C2=C\C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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